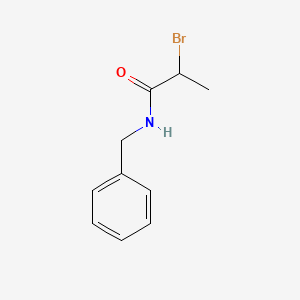

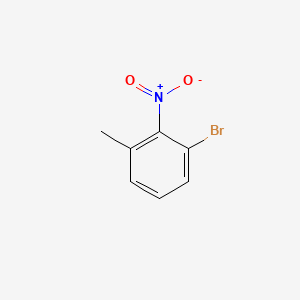

4-氨基-N,5-二甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

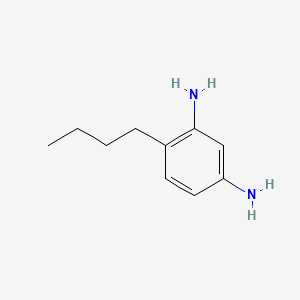

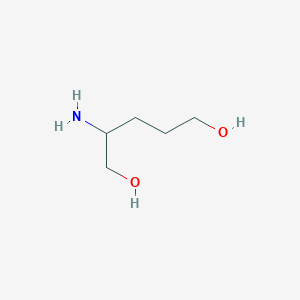

“4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide” is a multi-substituted pyrazolecarboxamide . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of pyrazoles comprises a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The signals of C-3 and C-5 carbons of the isoxazole ring were observed around δ = 161.9 and δ = 155.9 ppm, while signals of C-4 carbons not adjacent to the heteroatom were observed around δ = 105.5 ppm .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides .科学研究应用

化学反应和合成

4-氨基-N,5-二甲基-1H-吡唑-3-甲酰胺在各种化学反应中起着重要的中间体作用。例如,它参与了吡唑并[3,4-d][1,2,3]三唑-4-醇衍生物的合成,这在有机化学中很重要。将这种化合物与氯化硫酰在不同条件下加热会导致各种产物,如5-氨基-1-苯基-1H-吡唑-4-羧酸氯化物 (Khutova et al., 2013),展示了它在合成中的多功能性。

杂环化合物的合成

这种化学品在杂环化合物的合成中起着至关重要的作用。例如,它已被用于合成吡唑吡嘧啶和席夫碱,这些化合物对各种人类癌细胞系显示出抗肿瘤活性的潜力 (Hafez et al., 2013)。它在吡唑并[1,5-a]嘧啶衍生物的合成中的应用也突显了它在药物化学中的重要性 (Hassan et al., 2014)。

晶体结构分析

在专注于晶体结构分析的研究中,这种化合物已被合成并确定了其结构,为了解其分子构型和在癌细胞系抑制研究中的潜在应用提供了见解 (Liu et al., 2016)。

结构阐明

它还用于设计药物中的详细结构阐明过程,采用核磁共振(NMR)和质谱技术。这有助于理解各种新化合物的化学结构和潜在应用 (Girreser et al., 2016)。

生物评价

有研究专注于合成和评估新型氨基吡唑衍生物的生物活性。这些由4-氨基-N,5-二甲基-1H-吡唑-3-甲酰胺衍生的化合物已被测试其潜在的抗真菌和抗微生物活性,表明了它在药物发现和药理学中的重要性 (Shah et al., 2018)。

抗癌活性

该化合物的衍生物已被用于探索抗癌活性。例如,使用这种化合物合成的基于4-氨基安替比林的杂环已被针对人类乳腺癌细胞系MCF7进行测试,表明在癌症研究中具有潜力 (Ghorab et al., 2014)。

属性

IUPAC Name |

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(7)5(10-9-3)6(11)8-2/h7H2,1-2H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOXBTWOVDXOKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310718 |

Source

|

| Record name | 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

CAS RN |

68375-44-0 |

Source

|

| Record name | NSC231347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)